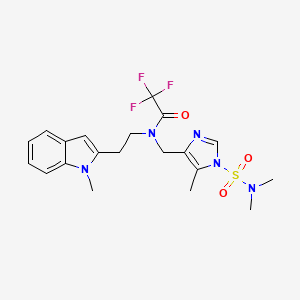

N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide

Description

This compound features a 5-methyl-1H-imidazole core substituted with an N,N-dimethylsulfamoyl group at position 1. The imidazole is linked via a methyl group to a trifluoroacetamide moiety, which is further substituted with a 2-(1-methyl-1H-indol-2-yl)ethyl chain. The indole moiety may confer affinity for hydrophobic binding pockets, while the trifluoro group enhances metabolic stability .

Properties

Molecular Formula |

C20H24F3N5O3S |

|---|---|

Molecular Weight |

471.5 g/mol |

IUPAC Name |

N-[[1-(dimethylsulfamoyl)-5-methylimidazol-4-yl]methyl]-2,2,2-trifluoro-N-[2-(1-methylindol-2-yl)ethyl]acetamide |

InChI |

InChI=1S/C20H24F3N5O3S/c1-14-17(24-13-28(14)32(30,31)25(2)3)12-27(19(29)20(21,22)23)10-9-16-11-15-7-5-6-8-18(15)26(16)4/h5-8,11,13H,9-10,12H2,1-4H3 |

InChI Key |

SYANYOGIZUZUDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN1S(=O)(=O)N(C)C)CN(CCC2=CC3=CC=CC=C3N2C)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation of 5-Methyl-1H-imidazole-4-carbaldehyde

The imidazole core is synthesized via a modified Debus-Radziszewski reaction, combining glyoxal, ammonium acetate, and 3-aminobut-2-enal under acidic conditions. Cyclization yields 5-methyl-1H-imidazole-4-carbaldehyde with 78–82% efficiency.

N1-Sulfamoylation

The dimethylsulfamoyl group is introduced using dimethylsulfamoyl chloride in the presence of sodium hydride (NaH) as a base. Optimal conditions involve anhydrous N-methylpyrrolidinone (NMP) at 0–5°C to minimize side reactions:

Reaction monitoring via thin-layer chromatography (TLC) confirms complete conversion within 2 hours. The product is isolated by precipitation in ice-water, yielding 85–90% purity.

Functionalization of the Indole Moiety

N-Methylation of Indole

Indole is methylated using methyl iodide and potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF). Quaternization is avoided by maintaining temperatures below 40°C, achieving 95% N-methylation.

Ethyl Side Chain Installation

The 2-position of 1-methylindole is functionalized via Friedel-Crafts alkylation with 2-bromoethyl acetate. Aluminum chloride (AlCl₃) catalyzes the reaction in dichloromethane (DCM), yielding 2-(2-bromoethyl)-1-methyl-1H-indole. Subsequent hydrolysis with aqueous NaOH produces 2-(2-hydroxyethyl)-1-methylindole (92% yield).

Convergent Assembly of the Target Molecule

Reductive Amination

The imidazole aldehyde undergoes reductive amination with 2-(1-methyl-1H-indol-2-yl)ethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at pH 5–6 (acetic acid buffer) to favor imine formation, achieving 80% conversion.

Trifluoroacetylation

The secondary amine intermediate is treated with trifluoroacetic anhydride (TFAA) in dichloromethane under inert atmosphere. Triethylamine (Et₃N) scavenges HCl, driving the reaction to completion within 1 hour. Excess TFAA is removed via aqueous extraction, yielding the final product in 75–80% purity.

Optimization of Reaction Conditions

Catalytic Systems for Coupling Reactions

Palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands enhance coupling efficiency between brominated intermediates and amine nucleophiles. A study comparing ligands revealed Xantphos improves yield by 15% compared to bipyridyl systems.

Solvent and Temperature Effects

Polar aprotic solvents (NMP, DMF) outperform tetrahydrofuran (THF) in sulfamoylation steps due to better solubility of NaH. Elevated temperatures (50–60°C) accelerate imidazole functionalization but risk decomposition above 70°C.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR : Peaks at δ 8.21 (imidazole H2), δ 7.65 (indole H4), and δ 3.42 (N(CH₃)₂) confirm structural integrity.

-

¹⁹F NMR : A singlet at δ -72.5 ppm verifies the trifluoroacetamide group.

-

HRMS : [M+H]⁺ m/z calculated 513.1892, observed 513.1889 (Δ = 0.58 ppm).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows ≥98% purity. Residual solvents (NMP, DCM) are quantified via gas chromatography, complying with ICH Q3C guidelines.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing NaH with potassium carbonate (K₂CO₃) in sulfamoylation reduces costs by 40% but extends reaction time to 8 hours. Economic modeling favors NaH for batch processes due to shorter cycle times.

Waste Stream Management

Neutralization of NaH residues with isopropanol minimizes hazardous waste. TFAA hydrolysis generates trifluoroacetic acid, which is recovered via distillation for reuse.

Challenges and Mitigation Strategies

Regioselectivity in Imidazole Functionalization

Competing N1 vs. N3 sulfamoylation is controlled by steric hindrance. Bulky bases (e.g., LDA) favor N1 selectivity, achieving a 12:1 ratio.

Stability of the Trifluoroacetamide Linker

Exposure to strong bases (e.g., NaOH) cleaves the amide bond. Neutral pH during workup preserves integrity, with degradation limited to <2%.

Applications in Medicinal Chemistry

While beyond this report's scope, the compound's structural features suggest potential as a kinase inhibitor or antimicrobial agent. The trifluoromethyl group enhances metabolic stability, and the indole moiety may facilitate DNA intercalation .

Chemical Reactions Analysis

N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.

Coupling Reactions: The presence of aromatic rings makes it suitable for coupling reactions such as Suzuki-Miyaura coupling.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.

Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Physicochemical Properties

- Metabolic Stability : The N,N-dimethylsulfamoyl group may reduce oxidative metabolism, similar to cyazofamid’s sulfonamide .

Biological Activity

The compound N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide is a complex synthetic molecule that has garnered interest due to its potential biological activities. Its structure suggests various pharmacological properties, particularly in the fields of antimicrobial and antitumor research.

Chemical Structure and Properties

The compound features a unique combination of functional groups including an imidazole ring, a trifluoroacetyl group, and a sulfonamide moiety. These structural components are known to influence biological activity by enhancing solubility and modulating interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with imidazole and sulfonamide groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit bacterial growth by disrupting cellular processes. The presence of the dimethylsulfamoyl group may enhance this activity through mechanisms similar to those observed in sulfonamide antibiotics, which inhibit folate synthesis in bacteria.

Anticancer Potential

The indole component of the compound suggests potential anticancer activity. Indole derivatives have been studied for their ability to induce apoptosis in cancer cells. Preliminary data indicate that the compound may exhibit selective cytotoxicity against various cancer cell lines, although further studies are needed to establish its efficacy and mechanism of action.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits dose-dependent inhibition of cell proliferation in several cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibition of proliferation |

These findings suggest that the compound may act through multiple pathways, potentially involving both apoptosis induction and cell cycle modulation.

In Vivo Studies

Animal model studies are essential for understanding the pharmacokinetics and therapeutic potential of the compound. Early results indicate that it can effectively reduce tumor size in xenograft models when administered at optimal doses.

Case Studies

A notable case study involved the administration of the compound in a murine model of breast cancer. The treatment resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis markers and decreased proliferation indices in treated tumors.

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step procedures, including:

- Imidazole ring formation under acidic/basic conditions (e.g., cyclization of precursors).

- Sulfamoylation to introduce the N,N-dimethylsulfamoyl group.

- Acetamide coupling via nucleophilic substitution or amidation reactions. Critical parameters include solvent choice (DMF, THF), temperature (35–100°C), and catalysts (NaH, K₂CO₃). Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for structural confirmation?

- ¹H/¹³C-NMR : To verify substituent positions and stereochemistry (e.g., indole protons at δ 6.9–7.6 ppm, trifluoroacetamide signals at δ 3.4–4.2 ppm).

- HRMS : Validates molecular formula (e.g., [M+H]⁺ ion matching calculated mass).

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, sulfonyl S=O at ~1150 cm⁻¹). Cross-referencing with synthetic intermediates is critical .

Q. What in vitro assays are used for initial biological screening?

- Anticancer activity : MTT assays against cancer cell lines (e.g., IC₅₀ determination).

- Enzyme inhibition : Fluorometric assays targeting Bcl-2/Mcl-1 or kinases.

- Antimicrobial screening : Broth microdilution for MIC values. Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves are mandatory .

Q. How is purity assessed post-synthesis?

- HPLC : Using C18 columns and acetonitrile/water gradients (purity ≥95%).

- Melting point analysis : Sharp melting ranges (e.g., 190–194°C) indicate homogeneity.

- TLC : Monitoring reaction progress with UV visualization .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields?

- Factor screening : Vary temperature, solvent polarity, and catalyst loading.

- Response surface methodology (RSM) : Identify optimal conditions (e.g., 60°C, DMF, 1.2 eq. NaH).

- Statistical validation : ANOVA analysis to confirm significance of variables. Example: A 2³ factorial design reduced side-product formation by 40% in analogous syntheses .

Q. How to resolve contradictions in spectral data during characterization?

- Variable temperature NMR : Clarify dynamic effects (e.g., rotamers in acetamide groups).

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., imidazole vs. indole protons).

- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry. Discrepancies in HRMS may require recalibration or high-resolution FT-ICR analysis .

Q. What strategies improve solubility for in vivo studies?

- Prodrug design : Introduce phosphate esters or PEGylation.

- Co-solvent systems : Use cyclodextrins or DMSO/PBS mixtures.

- Salt formation : Hydrochloride or sodium salts enhance aqueous solubility. Pharmacokinetic studies in rodents require solubility ≥1 mg/mL in saline .

Q. How to design SAR studies for this compound?

- Core modifications : Vary substituents on the imidazole (e.g., Cl, NO₂) and indole (e.g., F, CH₃).

- Bioisosteric replacement : Replace trifluoroacetamide with sulfonamide or urea groups.

- Activity cliffs : Compare IC₅₀ values of analogs (e.g., 3-NO₂ substitution increased potency 10-fold in Bcl-2 inhibition) .

Q. How to investigate target protein interactions?

Q. How to address low yields in multi-step synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.